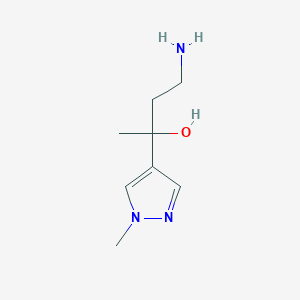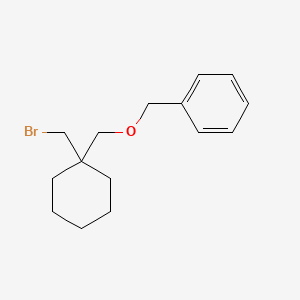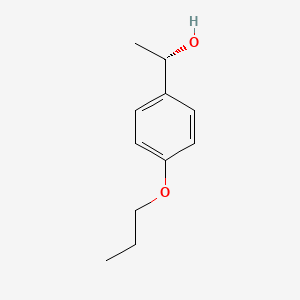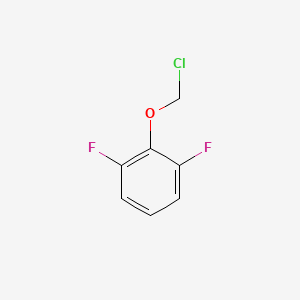
2-(Chloromethoxy)-1,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethoxy)-1,3-difluorobenzene is an organic compound with the molecular formula C7H5ClF2O It is a derivative of benzene, where the benzene ring is substituted with a chloromethoxy group and two fluorine atoms at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1,3-difluorobenzene typically involves the chloromethylation of 1,3-difluorobenzene. One common method is to react 1,3-difluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2-(Chloromethoxy)-1,3-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation and Reduction: Formation of aldehydes, carboxylic acids, alcohols, or hydrocarbons.
科学研究应用
2-(Chloromethoxy)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(Chloromethoxy)-1,3-difluorobenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic or electrophilic substitution reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
2-(Chloromethoxy)-1,3-difluorobenzene can be compared with other similar compounds, such as:
2-(Chloromethoxy)-1,4-difluorobenzene: Similar structure but with fluorine atoms at the 1 and 4 positions, leading to different chemical reactivity and properties.
2-(Chloromethoxy)-1,3-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine, resulting in different electronic and steric effects.
2-(Chloromethoxy)-1,3-dimethylbenzene: Similar structure but with methyl groups instead of fluorine, affecting its chemical behavior and applications.
The uniqueness of this compound lies in the presence of both chloromethoxy and difluoro substituents, which impart distinct electronic properties and reactivity compared to other substituted benzenes.
属性
分子式 |
C7H5ClF2O |
|---|---|
分子量 |
178.56 g/mol |
IUPAC 名称 |
2-(chloromethoxy)-1,3-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-7-5(9)2-1-3-6(7)10/h1-3H,4H2 |
InChI 键 |
VYEDVPTUBODBJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)OCCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


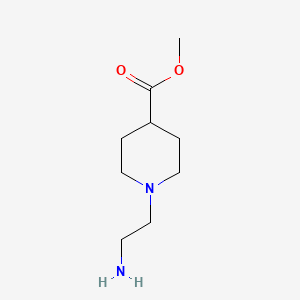
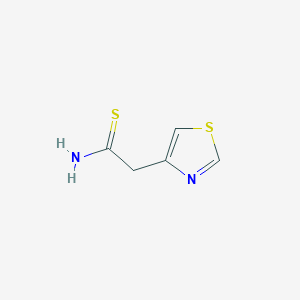
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)


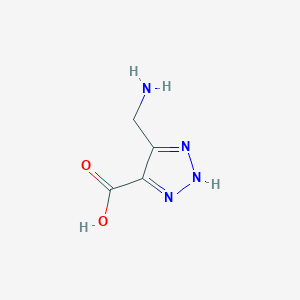
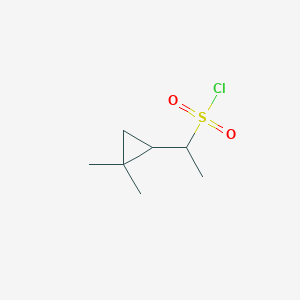
![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
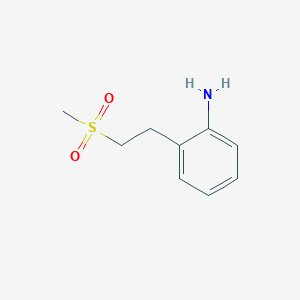
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
